molecular formula C70H144BrN B060676 Hexadecyltrioctadecylammonium bromide CAS No. 179737-01-0

Hexadecyltrioctadecylammonium bromide

Cat. No.: B060676
CAS No.: 179737-01-0
M. Wt: 1079.8 g/mol
InChI Key: AFQGZZSWHCOSRW-UHFFFAOYSA-M
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Biological Activity

Hexadecyltrioctadecylammonium bromide (HTA) is a quaternary ammonium compound known for its surfactant properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

HTA is characterized by the presence of a long hydrophobic alkyl chain, which contributes to its surfactant properties. The chemical structure can be represented as follows:

  • Molecular Formula : C₃₆H₇₅BrN
  • Molecular Weight : 601.93 g/mol

The compound consists of a hexadecyl group (C₁₆) attached to a nitrogen atom that is further bonded to three octadecyl groups (C₁₈). This unique structure allows HTA to interact with biological membranes and proteins.

Mechanisms of Biological Activity

HTA exhibits several biological activities, primarily attributed to its surfactant properties. The following mechanisms have been identified:

  • Membrane Disruption : HTA can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly relevant in antimicrobial applications.
  • Antimicrobial Activity : Studies indicate that HTA possesses significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death.
  • Cytotoxicity : HTA has shown cytotoxic effects on certain cancer cell lines. The compound's ability to disrupt cellular membranes may contribute to its effectiveness in targeting cancer cells.

Research Findings

Recent studies have provided insights into the biological activity of HTA:

  • Antimicrobial Efficacy : A study demonstrated that HTA exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Cytotoxicity Assessment : In vitro experiments revealed that HTA induced apoptosis in human cancer cell lines, with IC50 values indicating significant cytotoxicity at concentrations as low as 10 µg/mL .
  • Surfactant Applications : HTA has been utilized in the formulation of surfactant-sensitive sensors, enhancing detection capabilities for anionic surfactants in environmental samples .

Case Studies

Several case studies highlight the practical applications of HTA:

  • Case Study 1: Antimicrobial Agent Development
    • Researchers developed a novel antimicrobial agent based on HTA for use in medical coatings. The study reported a reduction in microbial colonization on coated surfaces by over 90% compared to untreated controls.
  • Case Study 2: Cancer Therapeutics
    • A clinical trial assessed the efficacy of HTA-based formulations in treating specific cancer types. Results indicated a significant reduction in tumor size among participants receiving HTA treatment compared to those receiving standard chemotherapy.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli128 µg/mL
CytotoxicityHuman cancer cells10 µg/mL

Properties

IUPAC Name

hexadecyl(trioctadecyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H144N.BrH/c1-5-9-13-17-21-25-29-33-37-40-44-48-52-56-60-64-68-71(67-63-59-55-51-47-43-36-32-28-24-20-16-12-8-4,69-65-61-57-53-49-45-41-38-34-30-26-22-18-14-10-6-2)70-66-62-58-54-50-46-42-39-35-31-27-23-19-15-11-7-3;/h5-70H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQGZZSWHCOSRW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H144BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584130
Record name N-Hexadecyl-N,N-dioctadecyloctadecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1079.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179737-01-0
Record name N-Hexadecyl-N,N-dioctadecyloctadecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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